molecular formula C23H22N2O6S B11345283 N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-oxazole-3-carboxamide

N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11345283
M. Wt: 454.5 g/mol
InChI Key: INMFSJWOZHJGAZ-UHFFFAOYSA-N
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Description

N-BENZYL-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a unique combination of benzyl, benzodioxin, thiophene, and isoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzodioxin Ring: This step involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions to form the 1,4-benzodioxin ring.

    Introduction of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes.

    Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, typically using benzyl halides.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through the Paal-Knorr synthesis, involving the cyclization of 1,4-diketones with sulfur sources.

    Final Coupling: The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the isoxazole ring.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Benzyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, or oxidized isoxazole derivatives.

    Reduction: Reduced isoxazole derivatives or thiophene ring modifications.

    Substitution: Substituted benzyl derivatives or modified thiophene rings.

Scientific Research Applications

N-BENZYL-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: Potential use in the synthesis of advanced polymers or as a catalyst in specific chemical reactions.

Mechanism of Action

The mechanism of action of N-BENZYL-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of enzymatic pathways, alteration of cellular signaling, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE: shares similarities with other compounds containing benzodioxin, thiophene, and isoxazole groups.

    N-BENZYL-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE: is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Uniqueness

  • The presence of the benzodioxin ring provides unique electronic properties.
  • The thiophene ring contributes to the compound’s stability and reactivity.
  • The isoxazole ring offers potential for diverse chemical modifications.

This detailed article provides a comprehensive overview of N-BENZYL-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H22N2O6S

Molecular Weight

454.5 g/mol

IUPAC Name

N-benzyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxothiolan-3-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H22N2O6S/c26-23(25(14-16-4-2-1-3-5-16)18-8-11-32(27,28)15-18)19-13-21(31-24-19)17-6-7-20-22(12-17)30-10-9-29-20/h1-7,12-13,18H,8-11,14-15H2

InChI Key

INMFSJWOZHJGAZ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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